molecular formula C12H9N3O4S B11647115 N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide

N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide

Cat. No.: B11647115
M. Wt: 291.28 g/mol
InChI Key: NWTAJLXIUHMZNP-UHFFFAOYSA-N
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Description

N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide is a compound that belongs to the class of carbamothioyl-furan-2-carboxamide derivatives. These compounds have shown promising pharmacological properties, including anti-cancer and anti-microbial activities . The structure of this compound includes a furan ring, a nitrophenyl group, and a carbamothioyl group, which contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide typically involves a one-pot strategy. The process begins with the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 2-nitrophenyl isothiocyanate in the presence of a base, such as triethylamine, to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s anti-cancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting key signaling pathways. Its anti-microbial activity is believed to result from its ability to disrupt the cell membrane integrity of microbial cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide is unique due to its specific combination of a furan ring, nitrophenyl group, and carbamothioyl group, which confer distinct chemical and biological properties. Its ability to exhibit both anti-cancer and anti-microbial activities makes it a valuable compound for further research and development .

Properties

Molecular Formula

C12H9N3O4S

Molecular Weight

291.28 g/mol

IUPAC Name

N-[(2-nitrophenyl)carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C12H9N3O4S/c16-11(10-6-3-7-19-10)14-12(20)13-8-4-1-2-5-9(8)15(17)18/h1-7H,(H2,13,14,16,20)

InChI Key

NWTAJLXIUHMZNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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